3-Benzyl-2-methylpyrrolidine
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Overview
Description
3-Benzyl-2-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a benzyl group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with benzylmagnesium chloride, followed by cyclization to form the pyrrolidine ring. Another method includes the use of carbonyl compounds, such as aromatic aldehydes, in combination with 3-chloropropylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Benzyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the benzyl and methyl groups can enhance binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
3-Benzylpyrrolidine: Lacks the methyl group at the second position, which may affect its binding properties and biological activity.
2-Methylpyrrolidine: Lacks the benzyl group, resulting in different chemical and biological properties.
Pyrrolidine: The parent compound without any substituents, used widely in organic synthesis and medicinal chemistry
Uniqueness: 3-Benzyl-2-methylpyrrolidine’s unique combination of benzyl and methyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
3-benzyl-2-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-12(7-8-13-10)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPKDHUVIWNVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249839-91-5 |
Source
|
Record name | 3-benzyl-2-methylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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